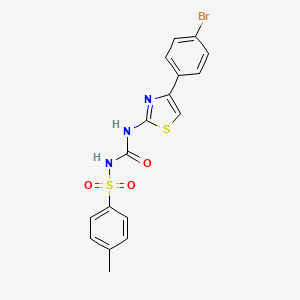

Anticancer agent 34

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H14BrN3O3S2 |

|---|---|

Molecular Weight |

452.3 g/mol |

IUPAC Name |

1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)sulfonylurea |

InChI |

InChI=1S/C17H14BrN3O3S2/c1-11-2-8-14(9-3-11)26(23,24)21-16(22)20-17-19-15(10-25-17)12-4-6-13(18)7-5-12/h2-10H,1H3,(H2,19,20,21,22) |

InChI Key |

MARSLVWRGVPRLW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Novel Kinase Inhibitor Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms of action of several classes of novel kinase inhibitors. It provides a detailed overview of covalent and allosteric inhibitors, as well as the emerging field of Proteolysis Targeting Chimeras (PROTACs). The guide includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of these innovative therapeutic strategies.

Covalent Kinase Inhibitors: Irreversible and Potent Inhibition

Covalent kinase inhibitors represent a significant advancement in targeted therapy, offering the potential for high potency and prolonged duration of action. Unlike traditional reversible inhibitors, these molecules form a stable, covalent bond with their target kinase, leading to irreversible inhibition.[1][2][3]

Mechanism of Action:

Covalent inhibitors are designed with a reactive electrophilic group, often referred to as a "warhead," which can form a covalent bond with a nucleophilic amino acid residue within the kinase's active site.[2][4] Cysteine is the most common target due to the high nucleophilicity of its thiol group, although other residues like lysine and serine can also be targeted.[1][2] The process typically involves a two-step mechanism:

-

Reversible Binding: The inhibitor initially binds non-covalently to the kinase's ATP-binding pocket, driven by affinity. This is characterized by the inhibition constant (Kᵢ).

-

Covalent Bond Formation: Following initial binding, the electrophilic warhead is positioned to react with the nearby nucleophilic residue, forming a covalent bond. This step is characterized by the rate of inactivation (kᵢₙₐ꜀ₜ).

The overall efficiency of a covalent inhibitor is often expressed as the ratio kᵢₙₐ꜀ₜ/Kᵢ, which represents a second-order rate constant.[1]

Signaling Pathway Inhibition:

A prominent example of covalent inhibition is the targeting of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently dysregulated in non-small cell lung cancer (NSCLC).[1][5] Covalent inhibitors like afatinib and osimertinib target a cysteine residue (Cys797) in the ATP-binding site of EGFR, thereby blocking downstream signaling cascades such as the RAS-RAF-MEK-ERK pathway that drive cell proliferation and survival.[1][5]

References

- 1. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 2. arvinasmedical.com [arvinasmedical.com]

- 3. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Allosteric MEK inhibitors act on BRAF/MEK complexes to block MEK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Architect's Guide to Precision: A Technical Whitepaper on the Discovery and Synthesis of New Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases, as central regulators of a vast array of cellular processes, have emerged as one of the most critical classes of drug targets in modern medicine. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The pursuit of novel, potent, and selective kinase inhibitors remains a cornerstone of therapeutic research and development. This technical guide provides an in-depth exploration of the core methodologies and strategies underpinning the discovery and synthesis of new kinase inhibitors, offering a comprehensive resource for professionals in the field. We will delve into the intricacies of experimental design, data interpretation, and the logical frameworks that guide the journey from a biological hypothesis to a potential therapeutic agent.

I. The Kinase Inhibitor Discovery Workflow: A Strategic Overview

The path to identifying a novel kinase inhibitor is a multi-stage process that integrates computational and experimental sciences. The overarching goal is to identify a molecule that can modulate the activity of a specific kinase with high potency and selectivity, thereby eliciting a desired therapeutic effect while minimizing off-target toxicities. The typical workflow can be visualized as a funnel, starting with a broad screening of many compounds and progressively narrowing down to a few promising candidates.

A generalized workflow for kinase inhibitor drug discovery.

Two prominent strategies that feed into this workflow are Structure-Based Drug Design (SBDD) and Fragment-Based Drug Discovery (FBDD).

Structure-Based Drug Design (SBDD) Workflow

SBDD leverages the three-dimensional structural information of the target kinase to design inhibitors with high affinity and selectivity. This iterative process relies on techniques like X-ray crystallography and computational modeling.

The iterative cycle of structure-based drug design.

Fragment-Based Drug Discovery (FBDD) Workflow

FBDD begins with the screening of low-molecular-weight fragments that bind weakly to the target kinase. These initial hits are then optimized and grown into more potent lead compounds.

The process of fragment-based drug discovery.

II. Key Signaling Pathways in Kinase Inhibitor Research

A deep understanding of the signaling pathways in which the target kinase operates is crucial for rational drug design and for predicting the potential physiological effects of an inhibitor. Two of the most extensively studied pathways in cancer biology are the EGFR and PI3K/AKT/mTOR pathways.

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that regulate cell proliferation, survival, and migration.[1][2][3][4][5]

A simplified diagram of the EGFR signaling cascade.

The PI3K/AKT/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6][7][8][9][10] Its aberrant activation is a frequent event in many human cancers.[6][7][8][9][10]

An overview of the PI3K/AKT/mTOR signaling pathway.

III. Data Presentation: Quantitative Comparison of Kinase Inhibitors

The quantitative assessment of inhibitor potency and selectivity is paramount in drug discovery. This data is typically presented in tables that allow for direct comparison of different compounds against a panel of kinases. The half-maximal inhibitory concentration (IC50) is a common metric for inhibitor potency.

Table 1: Selectivity Profile of Common Kinase Inhibitors (IC50 in nM)

| Kinase Target | Staurosporine | Dasatinib | Gefitinib | Erlotinib | Lapatinib |

| ABL1 | 6.4 | 0.5 | >10000 | >10000 | 330 |

| SRC | 2.3 | 0.8 | >10000 | 1200 | 180 |

| EGFR | 3.5 | 30 | 25 | 2 | 9.8 |

| VEGFR2 | 7.9 | 16 | 3700 | 2300 | 3600 |

| PDGFRβ | 8.5 | 1.1 | 2600 | 1300 | 3400 |

| c-KIT | 10 | 1.1 | >10000 | >10000 | 1900 |

| AURKA | 4.6 | 28 | >10000 | >10000 | >10000 |

| CDK2 | 3 | 2600 | >10000 | >10000 | >10000 |

Data compiled from various public sources. Values are approximate and can vary based on assay conditions. Bold values indicate primary targets.

IV. Experimental Protocols: Core Methodologies

The following sections provide detailed protocols for key experiments commonly employed in the discovery and characterization of kinase inhibitors.

Biochemical Kinase Inhibition Assays

1. ADP-Glo™ Kinase Assay

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

-

Materials:

-

Kinase of interest

-

Kinase substrate (peptide or protein)

-

ATP

-

Test compounds (kinase inhibitors)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

White, opaque multi-well plates

-

Luminometer

-

-

Protocol:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a white multi-well plate, add the kinase, substrate, and test compound.

-

Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measure luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

2. LanthaScreen™ Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase active site.

-

Materials:

-

Kinase of interest (tagged, e.g., with His or GST)

-

LanthaScreen™ Eu-labeled anti-tag antibody

-

Alexa Fluor™ 647-labeled kinase tracer (a fluorescently labeled ATP-competitive ligand)

-

Test compounds

-

Assay buffer

-

Black, low-volume multi-well plates

-

TR-FRET plate reader

-

-

Protocol:

-

Prepare serial dilutions of the test compounds.

-

In a black multi-well plate, add the test compound, the kinase, and the Eu-labeled antibody.

-

Add the Alexa Fluor™ 647-labeled tracer to all wells.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure the TR-FRET signal (emission at 665 nm and 615 nm with excitation at 340 nm).

-

Calculate the emission ratio (665 nm / 615 nm). A decrease in the ratio indicates displacement of the tracer by the inhibitor.

-

Determine the IC50 value from the dose-response curve.

-

Cell-Based Assays

1. CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

-

Materials:

-

Cancer cell line of interest

-

Cell culture medium

-

Test compounds

-

Opaque-walled multi-well plates

-

CellTiter-Glo® Reagent

-

Luminometer

-

-

Protocol:

-

Seed cells in an opaque-walled multi-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence.

-

Calculate the percent cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

-

2. NanoBRET™ Target Engagement Assay

This assay measures the binding of a test compound to a specific kinase target within living cells.

-

Materials:

-

Cells expressing the kinase of interest fused to NanoLuc® luciferase

-

NanoBRET™ fluorescent tracer

-

Test compounds

-

Opti-MEM® I Reduced Serum Medium

-

White, non-binding surface multi-well plates

-

BRET-capable plate reader

-

-

Protocol:

-

Seed the NanoLuc®-kinase fusion expressing cells into a white multi-well plate.

-

Prepare serial dilutions of the test compounds.

-

Add the test compounds to the cells, followed by the NanoBRET™ tracer.

-

Incubate at 37°C in a CO2 incubator for a specified time.

-

Measure the BRET signal (donor emission at 460 nm and acceptor emission at 610 nm).

-

Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio indicates target engagement by the test compound.

-

Determine the IC50 value from the dose-response curve.

-

V. Synthesis of Common Kinase Inhibitor Scaffolds

The chemical synthesis of the inhibitor scaffold is a critical aspect of kinase inhibitor development. Pyrimidine and quinazoline are two privileged scaffolds frequently found in clinically approved kinase inhibitors.

General Synthesis of a 2,4-Diaminopyrimidine Scaffold

This synthetic route is a common approach to generate 2,4-diaminopyrimidine derivatives, which are key components of many kinase inhibitors.[11][12][13][14][15]

-

Step 1: Synthesis of 2,4,6-trichloropyrimidine. This starting material can be synthesized from barbituric acid or purchased commercially.

-

Step 2: Selective Nucleophilic Aromatic Substitution at C4. React 2,4,6-trichloropyrimidine with a primary or secondary amine (R1-NH2) in the presence of a base (e.g., diisopropylethylamine, DIPEA) in a suitable solvent (e.g., ethanol or isopropanol) at elevated temperatures. This selectively substitutes the chlorine at the C4 position.

-

Step 3: Nucleophilic Aromatic Substitution at C2. The resulting 2,6-dichloro-N-substituted-pyrimidin-4-amine is then reacted with a second amine (R2-NH2) under more forcing conditions (e.g., higher temperature, stronger base) to substitute the chlorine at the C2 position.

-

Step 4: Further Functionalization (Optional). The remaining chlorine at the C6 position can be further functionalized through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce additional diversity.

General Synthesis of a 4-Anilinoquinazoline Scaffold

The 4-anilinoquinazoline core is found in several first-generation EGFR inhibitors.[16][17][18][19][20]

-

Step 1: Synthesis of 2-amino-substituted benzonitrile. Start with an appropriately substituted anthranilic acid, which is converted to the corresponding benzonitrile.

-

Step 2: Cyclization to form the quinazolinone. The 2-amino-substituted benzonitrile is cyclized, for example, by heating with formamide or formic acid, to form the quinazolin-4(3H)-one.

-

Step 3: Chlorination of the quinazolinone. The quinazolin-4(3H)-one is treated with a chlorinating agent, such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3), to yield the 4-chloroquinazoline intermediate.

-

Step 4: Nucleophilic Aromatic Substitution with an Aniline. The 4-chloroquinazoline is reacted with a substituted aniline in a suitable solvent (e.g., isopropanol) with or without a base to afford the final 4-anilinoquinazoline product.

Conclusion

The discovery and synthesis of new kinase inhibitors is a dynamic and evolving field that holds immense promise for the treatment of a wide range of diseases. A thorough understanding of the underlying biological pathways, coupled with the strategic application of advanced experimental and computational techniques, is essential for success. This technical guide has provided a comprehensive overview of the core principles and methodologies that drive this exciting area of research. As our knowledge of the human kinome deepens and our technological capabilities expand, the development of even more precise and effective kinase-targeted therapies is on the horizon.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 12. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Target Identification for Novel Anticancer Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of modern techniques for identifying the molecular targets of novel anticancer compounds. It is designed to be a practical resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data analysis, and visualization of key biological pathways and workflows.

Introduction: The Critical Role of Target Identification

The success of targeted cancer therapy hinges on the precise identification of the molecular targets of a given compound. Understanding a drug's mechanism of action is paramount for optimizing its efficacy, predicting potential side effects, and developing rational combination therapies. This guide delves into three powerful and widely used experimental approaches for target identification: Drug Affinity Responsive Target Stability (DARTS), Thermal Proteome Profiling (TPP), and Affinity Purification-Mass Spectrometry (AP-MS). Additionally, it explores the crucial role of computational methods in this process and provides visual representations of key cancer-related signaling pathways.

Drug Affinity Responsive Target Stability (DARTS)

The DARTS methodology is based on the principle that the binding of a small molecule to a protein can stabilize the protein's structure, making it more resistant to proteolysis.[1] This change in protease susceptibility can be detected to identify direct binding partners of a compound.[1]

Experimental Protocol: DARTS

This protocol outlines the key steps for performing a DARTS experiment to identify the protein targets of a novel anticancer compound.

1. Lysate Preparation:

-

Culture cancer cells of interest to ~80% confluency.

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using a mild, non-denaturing lysis buffer (e.g., M-PER buffer supplemented with protease and phosphatase inhibitors).[1]

-

Centrifuge the lysate at high speed (e.g., 18,000 x g) for 10 minutes at 4°C to pellet cellular debris.[1]

-

Collect the supernatant (soluble proteome) and determine the protein concentration using a standard method like the BCA assay.

-

Normalize the protein concentration of the lysates to a working concentration (e.g., 1-5 mg/mL) with lysis buffer.

2. Compound Incubation:

-

Aliquot the normalized cell lysate into two or more tubes.

-

To one tube, add the novel anticancer compound to the desired final concentration (a dose-response experiment is recommended to determine the optimal concentration).

-

To the control tube(s), add the vehicle (e.g., DMSO) or an inactive analog of the compound at the same final concentration.

-

Incubate all tubes at room temperature for at least 1 hour to allow for compound-protein binding.

3. Protease Digestion:

-

Prepare a stock solution of a suitable protease, such as pronase or thermolysin, in a compatible buffer.

-

Add the protease to each lysate tube. The optimal protease concentration and digestion time need to be empirically determined to achieve partial digestion of the proteome. A typical starting point is a protease-to-protein ratio of 1:100 to 1:1000 for 10-30 minutes at room temperature.

-

Stop the digestion by adding a protease inhibitor or by adding SDS-PAGE loading buffer and heating the samples.

4. Analysis:

-

Separate the digested protein samples by SDS-PAGE.

-

Visualize the protein bands using a sensitive protein stain (e.g., silver stain or a fluorescent stain).

-

Compare the banding patterns between the compound-treated and control lanes. Proteins that are protected from digestion by the compound will appear as more intense bands in the treated lane.

-

Excise the protected protein bands from the gel.

-

Identify the proteins in the excised bands using mass spectrometry (e.g., LC-MS/MS).

-

Alternatively, for a more unbiased and global analysis, the digested lysates can be directly analyzed by quantitative proteomics without gel separation.

5. Validation:

-

Validate the identified target(s) using orthogonal methods such as Western blotting with an antibody specific to the candidate protein, thermal shift assays, or functional assays.

Quantitative Data Presentation: DARTS

The results of a DARTS experiment can be quantified by measuring the relative abundance of identified proteins in the compound-treated versus control samples after protease digestion.

| Protein ID | Gene Name | Fold Change (Compound/Control) | p-value | Putative Target? |

| P04637 | TP53 | 3.2 | 0.001 | Yes |

| P60709 | ACTB | 1.1 | 0.45 | No |

| P31946 | HSPA8 | 1.3 | 0.21 | No |

| Q06830 | HSP90AA1 | 2.8 | 0.005 | Yes |

| P11387 | TOP2A | 4.1 | <0.001 | Yes |

This is an exemplary table. Actual data will vary depending on the compound and cell line used.

Thermal Proteome Profiling (TPP)

TPP is a powerful technique for identifying direct and indirect targets of a drug by measuring changes in the thermal stability of proteins across the proteome.[2][3] The principle behind TPP is that ligand binding alters a protein's melting temperature (Tm).[2][3]

Experimental Protocol: TPP

This protocol details the workflow for a TPP experiment.

1. Cell Culture and Treatment:

-

Grow cancer cells to a high density.

-

Treat the cells with the novel anticancer compound or vehicle control for a defined period.

2. Thermal Challenge:

-

Aliquot the cell suspension into several tubes.

-

Heat each aliquot to a different temperature for a short duration (e.g., 3 minutes). The temperature gradient should span a range that induces protein denaturation, typically from 37°C to 67°C.

-

After heating, cool the samples on ice.

3. Protein Extraction and Digestion:

-

Lyse the cells in each tube using a suitable lysis method (e.g., freeze-thaw cycles or sonication).

-

Separate the soluble (non-denatured) proteins from the aggregated (denatured) proteins by ultracentrifugation.

-

Collect the supernatant containing the soluble proteins.

-

Digest the proteins into peptides using a protease like trypsin.

4. Isobaric Labeling and Mass Spectrometry:

-

Label the peptides from each temperature point with a different isobaric mass tag (e.g., TMT or iTRAQ). This allows for multiplexed quantitative analysis.

-

Combine the labeled peptide samples.

-

Analyze the combined sample by quantitative liquid chromatography-mass spectrometry (LC-MS/MS).

5. Data Analysis:

-

For each identified protein, determine its relative abundance at each temperature point.

-

Plot the relative abundance of each protein as a function of temperature to generate a melting curve.

-

Fit the data to a sigmoidal curve to determine the melting temperature (Tm) for each protein in both the compound-treated and control samples.

-

Identify proteins with a significant shift in their Tm (ΔTm) between the treated and control conditions. A positive ΔTm indicates stabilization (potential target), while a negative ΔTm suggests destabilization.

Quantitative Data Presentation: TPP

The quantitative output of a TPP experiment is typically a list of proteins with their corresponding melting temperature shifts.[4]

| Protein ID | Gene Name | Tm (Control, °C) | Tm (Compound, °C) | ΔTm (°C) | p-value | Putative Target? |

| P00533 | EGFR | 52.1 | 58.5 | +6.4 | <0.001 | Yes |

| P42336 | MAPK1 | 49.8 | 50.1 | +0.3 | 0.32 | No |

| P27361 | MAPK3 | 50.2 | 50.5 | +0.3 | 0.28 | No |

| P62258 | RAF1 | 51.5 | 56.2 | +4.7 | 0.002 | Yes |

| Q15056 | PIK3CA | 54.3 | 59.1 | +4.8 | <0.001 | Yes |

This is an exemplary table. Actual data will vary depending on the compound and cell line used.[4]

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a widely used technique to identify proteins that interact with a specific "bait" protein. In the context of target identification, the bait can be a known protein target of a drug, or the drug itself can be immobilized and used as the bait to "pull down" its interacting proteins ("prey").[5][6]

Experimental Protocol: AP-MS

This protocol outlines the general steps for an AP-MS experiment.

1. Bait Preparation:

-

Protein Bait: Overexpress a tagged version (e.g., FLAG, HA, or GFP-tagged) of a known or suspected target protein in a suitable cell line.

-

Compound Bait: Immobilize the novel anticancer compound or a close analog onto a solid support (e.g., agarose or magnetic beads).

2. Affinity Purification:

-

Prepare a cell lysate from cancer cells.

-

Incubate the lysate with the prepared bait (tagged protein captured on antibody-coated beads or immobilized compound).

-

Wash the beads extensively to remove non-specific binders.

-

Elute the bait and its interacting proteins from the beads.

3. Mass Spectrometry Analysis:

-

Separate the eluted proteins by SDS-PAGE or directly digest the eluted protein complexes into peptides.

-

Analyze the peptides by LC-MS/MS to identify the proteins present in the sample.

4. Data Analysis:

-

Create a list of identified proteins.

-

To distinguish true interactors from non-specific background proteins, perform control experiments (e.g., using an unrelated bait protein or beads without the immobilized compound).

-

Use quantitative proteomics methods (e.g., label-free quantification or stable isotope labeling) to compare the abundance of proteins in the experimental pulldown versus the control pulldown.

-

Proteins that are significantly enriched in the experimental sample are considered potential interactors.

Quantitative Data Presentation: AP-MS

The results of an AP-MS experiment are typically presented as a list of identified proteins with their enrichment scores.

| Prey Protein ID | Gene Name | Spectral Counts (Bait) | Spectral Counts (Control) | Fold Change | Significance Score | Putative Interactor? |

| P06493 | GRB2 | 152 | 5 | 30.4 | 1.2e-8 | Yes |

| P27986 | SHC1 | 121 | 3 | 40.3 | 5.6e-9 | Yes |

| Q13485 | SOS1 | 98 | 2 | 49.0 | 2.1e-9 | Yes |

| P62826 | YWHAZ | 210 | 198 | 1.1 | 0.45 | No |

| P08069 | HSPA5 | 185 | 175 | 1.1 | 0.38 | No |

This is an exemplary table. Actual data will vary depending on the bait, compound, and cell line used.

Computational Approaches for Target Identification

Computational methods play a vital role in complementing experimental approaches for target identification.[7] These in silico techniques can be broadly categorized as:

-

Ligand-based methods: These approaches utilize the chemical structure of the active compound to predict its targets. Techniques include similarity searching, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) analysis. These methods are particularly useful when the structure of the target is unknown.

-

Structure-based methods: When the three-dimensional structure of a potential target protein is available, molecular docking can be used to predict the binding mode and affinity of a compound to the protein's binding site.

-

Systems biology and network analysis: By integrating large-scale "omics" data (e.g., genomics, transcriptomics, proteomics), these approaches can identify proteins or pathways that are significantly perturbed by the compound, thus providing clues about its potential targets.

Visualization of Key Signaling Pathways and Workflows

Understanding the signaling pathways in which identified targets are involved is crucial for elucidating the mechanism of action of an anticancer compound. The following diagrams, generated using Graphviz (DOT language), illustrate key cancer-related signaling pathways and a general workflow for target identification.

Target Identification and Validation Workflow

Caption: A logical workflow for the discovery and validation of novel anticancer drug targets.

PI3K/AKT/mTOR Signaling Pathway

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and survival.

Ras/MAPK Signaling Pathway

Caption: An overview of the Ras/MAPK signaling cascade, which plays a central role in cell proliferation and differentiation.

Conclusion

The identification of a novel anticancer compound's target is a multifaceted process that integrates sophisticated experimental techniques with powerful computational approaches. This guide has provided an in-depth overview of three key methodologies: DARTS, TPP, and AP-MS, complete with detailed protocols and examples of quantitative data presentation. By leveraging these techniques and visualizing the complex signaling networks in which the identified targets operate, researchers can significantly accelerate the drug discovery pipeline, leading to the development of more effective and safer cancer therapies. The continual refinement of these methods and the integration of multi-omics data will undoubtedly continue to revolutionize the field of anticancer drug development.

References

- 1. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. STPP-UP: An alternative method for drug target identification using protein thermal stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mass spectrometry‐based protein–protein interaction networks for the study of human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proteogenomics Study Identifies Cancer Drug Targets - NCI [cancer.gov]

The Architectonics of Discovery: A Technical Guide to Cell-Based Screening for Novel Anticancer Agents

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Methodologies of Cell-Based Anticancer Agent Screening.

This in-depth technical guide provides a rigorous overview of the essential techniques and theoretical underpinnings of cell-based screening for the identification of new anticancer agents. Tailored for professionals in the field of drug discovery, this document outlines the critical assays, data analysis methodologies, and key signaling pathways that form the foundation of modern oncological research. From high-throughput screening to hit validation, this guide serves as a detailed roadmap for navigating the complex landscape of anticancer drug development.

Introduction to Cell-Based Anticancer Screening

Cell-based assays are fundamental tools in the quest for novel anticancer therapeutics. They provide a biologically relevant context to assess the effects of chemical compounds on cancer cell proliferation, viability, and specific molecular pathways. High-throughput screening (HTS) and high-content screening (HCS) have revolutionized this process, enabling the rapid evaluation of vast compound libraries.[1] HTS focuses on single-endpoint measurements of cytotoxicity or cell proliferation, while HCS provides a more nuanced, multiparametric analysis of cellular phenotypes through automated microscopy and image analysis.[2]

Key Experimental Protocols in Anticancer Drug Screening

A successful screening campaign relies on robust and reproducible experimental protocols. The following sections detail the methodologies for three widely used cell-based assays in anticancer drug discovery.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Treat the cells with a serial dilution of the test compounds and include appropriate controls (e.g., vehicle control, positive control with a known cytotoxic drug). Incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Dual-Luciferase Reporter Assay for Pathway-Specific Activity

The dual-luciferase reporter assay is a powerful tool for investigating the effect of compounds on specific signaling pathways. It utilizes two different luciferase enzymes, typically Firefly and Renilla, expressed from separate vectors. The Firefly luciferase is linked to a promoter responsive to the signaling pathway of interest, while the Renilla luciferase is driven by a constitutive promoter and serves as an internal control for transfection efficiency and cell viability.

Experimental Protocol:

-

Cell Transfection: Co-transfect cancer cells with the Firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.

-

Cell Seeding and Treatment: Seed the transfected cells in a 96-well plate and treat them with test compounds as described for the MTT assay.

-

Cell Lysis: After incubation, wash the cells with PBS and add passive lysis buffer to each well.[3]

-

Luciferase Activity Measurement:

-

Data Analysis: Normalize the Firefly luciferase activity (Reading 1) to the Renilla luciferase activity (Reading 2) for each well. Compare the normalized activity of treated cells to that of control cells to determine the effect of the compounds on the signaling pathway.

High-Content Screening (HCS) for Phenotypic Profiling

HCS combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters, providing a detailed phenotypic fingerprint of a compound's effect.[1]

Experimental Workflow:

-

Assay Development: Select a relevant cancer cell line and fluorescent probes to label cellular components of interest (e.g., nucleus, cytoskeleton, specific organelles).

-

Compound Plating and Cell Seeding: Dispense test compounds into multi-well plates, followed by seeding of the fluorescently labeled cells.

-

Incubation: Incubate the plates for a predetermined time to allow the compounds to exert their effects.

-

Automated Imaging: Acquire images of the cells using an automated high-content imaging system.

-

Image Analysis: Use specialized software to segment the images and extract quantitative data on various cellular features, such as cell number, nuclear size and shape, protein localization, and fluorescence intensity.[1]

-

Data Analysis and Hit Identification: Analyze the multiparametric data to identify compounds that induce a desired phenotypic change. This can involve statistical analysis, clustering, and machine learning approaches.[5]

Data Presentation and Analysis

The robust analysis of screening data is crucial for the identification of genuine hits and the elimination of false positives.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of an anticancer agent. The following table provides representative IC50 values for standard chemotherapeutic drugs against various cancer cell lines.

| Drug | Cancer Type | Cell Line | IC50 (µM) | Reference |

| Cisplatin | Ovarian Cancer | OVCAR-3 | 1.5 | [6] |

| Cisplatin | Lung Cancer | A549 | 1.05 | [7] |

| Doxorubicin | Breast Cancer | MCF-7 | 0.05 | [6] |

| Doxorubicin | Lung Cancer | A549 | 0.17 | [7] |

| Paclitaxel | Breast Cancer | MDA-MB-231 | 0.01 | [8] |

| Gemcitabine | Pancreatic Cancer | MiaPaCa-2 | 0.02 | [8] |

Assay Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It reflects the separation between the positive and negative controls and the signal variability.[9] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[9]

Formula:

Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

-

μ_p = mean of the positive control

-

σ_p = standard deviation of the positive control

-

μ_n = mean of the negative control

-

σ_n = standard deviation of the negative control

Key Signaling Pathways in Cancer and Their Visualization

Many anticancer drugs are designed to target specific signaling pathways that are aberrantly activated in cancer cells. Understanding these pathways is critical for rational drug design and screening.

The Ras-Raf-MEK-ERK Pathway

The Ras-Raf-MEK-ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[10] Mutations in genes encoding components of this pathway, particularly RAS and BRAF, are common in many cancers.[10]

The PI3K-Akt-mTOR Pathway

The PI3K-Akt-mTOR pathway is another critical intracellular signaling pathway that plays a key role in cell growth, proliferation, and survival.[11] Dysregulation of this pathway is frequently observed in various cancers, making it an attractive target for therapeutic intervention.[11]

Hit Validation and Lead Optimization

Following the primary screen, identified "hits" undergo a rigorous validation process to confirm their activity and eliminate artifacts. This typically involves re-testing the compounds in the primary assay, performing dose-response curves to determine their potency (IC50), and conducting secondary assays to assess their mechanism of action and selectivity. Promising validated hits then progress to the lead optimization stage, where medicinal chemistry efforts are employed to improve their pharmacological properties.

Conclusion

Cell-based screening remains a cornerstone of modern anticancer drug discovery. The integration of high-throughput technologies, sophisticated cellular models, and advanced data analysis techniques continues to enhance our ability to identify and develop novel and effective cancer therapeutics. A thorough understanding of the principles and methodologies outlined in this guide is essential for researchers dedicated to advancing the fight against cancer.

References

- 1. Accelerating Drug Discovery with High Content Screening | Core Life Analytics [corelifeanalytics.com]

- 2. alitheagenomics.com [alitheagenomics.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. kirschner.med.harvard.edu [kirschner.med.harvard.edu]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. assay.dev [assay.dev]

- 10. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

identifying novel kinase targets in oncology

An In-depth Technical Guide to Identifying Novel Kinase Targets in Oncology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[1] They function as molecular switches in signaling pathways that control cell growth, proliferation, differentiation, and apoptosis.[2] Consequently, kinases have become one of the most important classes of drug targets in oncology. The success of kinase inhibitors like Imatinib has paved the way for targeted cancer therapies, shifting the paradigm towards precision medicine.[3] However, challenges such as acquired resistance and the need to target a broader range of cancer-driving pathways necessitate the continuous discovery and validation of novel kinase targets.[4][5]

This technical guide provides a comprehensive overview of the state-of-the-art methodologies used to identify and validate novel kinase targets for cancer therapy. We will delve into key experimental strategies, present detailed protocols for their implementation, and discuss the computational approaches that complement these laboratory techniques.

Core Methodologies for Novel Kinase Target Identification

The identification of new kinase targets is a multi-faceted process that integrates several powerful technologies. The primary approaches can be broadly categorized into phosphoproteomics-based methods, chemical proteomics, genetic screens, and computational prediction.

Mass Spectrometry-Based Phosphoproteomics

Phosphoproteomics enables the global and quantitative analysis of protein phosphorylation, providing a direct readout of kinase activity within a cell.[1] By comparing the phosphoproteomes of cancer cells versus normal cells, or treated versus untreated cells, researchers can identify aberrantly activated signaling pathways and the kinases driving them.[2]

-

Strategy : This approach involves the enrichment of phosphorylated peptides from cell lysates, followed by analysis using high-resolution mass spectrometry (MS).[4] Computational tools are then used to infer the activity of specific kinases based on the changes observed in their known downstream substrates.[1]

-

Advantages : Provides a snapshot of in vivo kinase activity in a specific cellular context and can identify thousands of phosphorylation sites in a single experiment.[1]

-

Limitations : Inference of kinase activity is indirect and relies on known kinase-substrate relationships, which are often incomplete.

Chemical Proteomics & Activity-Based Probes

Chemical proteomics utilizes small molecule probes to capture and identify kinases from complex biological samples. The "Kinobeads" technology is a prominent example of this approach.

-

Strategy : Kinobeads are composed of broad-spectrum kinase inhibitors immobilized on sepharose beads.[6] When incubated with a cell lysate, these beads capture a large portion of the expressed kinome.[7] In a competitive binding experiment, the lysate is pre-incubated with a drug of interest. The drug competes with the kinobeads for binding to its target kinases. By quantifying which kinases are less abundant on the beads after drug treatment, one can determine the drug's direct targets and their binding affinities.[6][8]

-

Advantages : Allows for the direct identification of kinase targets of a specific compound (target deconvolution) and can determine inhibitor selectivity across hundreds of native kinases simultaneously.[6][8]

-

Limitations : The coverage is limited by the binding spectrum of the immobilized inhibitors on the beads.

Functional Genetic Screens (CRISPR-Cas9)

CRISPR-Cas9 technology has revolutionized functional genomics by enabling precise and scalable gene editing. Genome-wide or kinome-focused CRISPR screens can identify kinases that are essential for the survival or proliferation of cancer cells.[9][10]

-

Strategy : A library of single-guide RNAs (sgRNAs) targeting hundreds or thousands of kinase genes is introduced into a population of cancer cells. Each cell receives an sgRNA that knocks out a specific kinase. The cell population is then grown for a period, and the representation of each sgRNA is measured via deep sequencing. sgRNAs that are depleted from the population correspond to kinases that are essential for cell viability, marking them as potential therapeutic targets.[10][11]

-

Advantages : Directly links a gene (kinase) to a functional outcome (cell death or growth inhibition) and can uncover synthetic lethal interactions.[12]

-

Limitations : Hits from in vitro screens require extensive validation to confirm their relevance in vivo. Off-target effects of inhibitors used in subsequent validation can sometimes lead to misinterpretation of results.[9]

Computational and Bioinformatic Approaches

In silico methods play a crucial role in prioritizing kinase targets and predicting inhibitor interactions. These approaches leverage the vast amount of publicly available genomic, proteomic, and chemical data.

-

Strategy : Machine learning algorithms can integrate diverse datasets—such as gene expression, mutation status, and protein-protein interaction networks—to predict which kinases are most likely to be cancer drivers.[13][14] Other tools use structural modeling and molecular docking to predict how small molecules will interact with different kinases, aiding in the identification of potential off-targets or the design of more selective inhibitors.[15][16][17] For instance, the Kinome-AI model integrates molecular simulations and protein language models to predict the activating status of kinase mutations.[18]

-

Advantages : Can rapidly screen the entire kinome to prioritize candidates for experimental validation, saving significant time and resources.[15]

-

Limitations : Predictions are probabilistic and require rigorous experimental validation. The accuracy of structural models depends on the availability of high-quality template structures.

Data Presentation: Comparison of Methodologies

The following table summarizes the key characteristics of the primary methodologies for kinase target identification.

| Methodology | Principle | Throughput | Key Output | Advantages | Disadvantages |

| Phosphoproteomics | Quantify phosphorylation changes to infer kinase activity.[1] | High (Thousands of phosphosites) | Kinase activity scores, altered pathways.[1] | Reflects in vivo activity, unbiased. | Indirect, relies on known substrate data. |

| Chemical Proteomics (Kinobeads) | Affinity capture of kinases using immobilized inhibitors.[6] | High (Up to 350 kinases per run)[6] | Drug-target engagement, Kd values, selectivity profiles.[8] | Direct target identification, works with native proteins. | Limited by probe affinity spectrum. |

| CRISPR-Cas9 Screens | Systematic knockout of kinase genes to assess impact on cell viability.[10] | Very High (Genome-scale) | List of essential kinases ("hits").[9] | Direct functional readout, identifies dependencies. | Requires extensive downstream validation. |

| Computational Methods | Integrate multi-omics data and structural information for prediction.[13][15] | Very High (Entire kinome) | Prioritized target list, predicted drug-target interactions.[16] | Fast, cost-effective, hypothesis-generating. | Predictive, requires experimental validation. |

Visualization of Key Workflows and Pathways

Overall Workflow for Novel Kinase Target Identification

The diagram below illustrates a typical integrated workflow, starting from biological samples and culminating in a validated kinase target ready for drug development.

Caption: Integrated workflow for kinase target discovery and validation.

Chemical Proteomics Workflow: Kinobeads Competition Assay

This diagram details the competitive pulldown process used in Kinobeads technology to identify the targets of a small molecule inhibitor.[8]

References

- 1. Phosphoproteomics-Based Profiling of Kinase Activities in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphoproteomics Profiling to Identify Altered Signaling Pathways and Kinase-Targeted Cancer Therapies [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Phosphoproteomics for the discovery of kinases as cancer biomarkers and drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. bmbreports.org [bmbreports.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Are CRISPR Screens Providing the Next Generation of Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CRISPR screen in mechanism and target discovery for cancer immunotherapy [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. A systematic approach to identify novel cancer drug targets using machine learning, inhibitor design and high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

The Pharmacodynamics of Pirtobrutinib: A Novel Non-Covalent BTK Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Pirtobrutinib (marketed as Jaypirca®) is a first-in-class, highly selective, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] Approved by the FDA for the treatment of relapsed or refractory mantle cell lymphoma (MCL) and chronic lymphocytic leukemia/small lymphocytic lymphoma (CLL/SLL), pirtobrutinib represents a significant advancement in the landscape of B-cell malignancy therapeutics.[1][4][5] Its unique mechanism of action allows it to overcome resistance mechanisms that limit the efficacy of covalently binding BTK inhibitors.[2] This technical guide provides an in-depth overview of the pharmacodynamics of pirtobrutinib, including its mechanism of action, quantitative inhibitory activity, and the experimental protocols used to characterize its effects.

Mechanism of Action

Pirtobrutinib exerts its therapeutic effect by potently and selectively inhibiting Bruton's tyrosine kinase, a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[1][6] The BCR pathway is essential for the proliferation, survival, and differentiation of B-cells.[6] In many B-cell malignancies, this pathway is constitutively active, driving uncontrolled cell growth.[2]

Unlike first and second-generation BTK inhibitors which form a permanent, covalent bond with a cysteine residue (Cys481) in the active site of BTK, pirtobrutinib binds reversibly.[2] This non-covalent interaction is a key differentiator, as mutations in the Cys481 residue are a common mechanism of acquired resistance to covalent inhibitors. By not relying on this specific interaction, pirtobrutinib maintains its inhibitory activity against both wild-type and C481-mutant BTK.[2][7]

Inhibition of BTK by pirtobrutinib blocks the downstream signaling cascade, including the phosphorylation of phospholipase Cγ2 (PLCγ2), which in turn prevents the activation of pathways such as NF-κB that are crucial for B-cell survival and proliferation.[6][8][9] This ultimately leads to the induction of apoptosis (programmed cell death) in malignant B-cells.[1]

Quantitative Pharmacodynamic Data

The inhibitory activity of pirtobrutinib has been characterized in various in vitro and cellular assays. The following table summarizes key quantitative data.

| Assay Type | Target | Cell Line/System | IC50 (nM) | Reference |

| Radiometric In Vitro Enzyme Assay | Wild-Type BTK | - | 3.2 | [7] |

| Radiometric In Vitro Enzyme Assay | BTK C481S Mutant | - | 1.4 | [7] |

| Cellular Autophosphorylation Assay | Wild-Type BTK | HEK293 cells | 8.8 | [7] |

| Cellular Autophosphorylation Assay | BTK C481S Mutant | HEK293 cells | 9.8 | [7] |

| Cellular Autophosphorylation Assay | Wild-Type BTK | Patient-derived CLL cells | 2.3 (average) | [7] |

| Cell Proliferation Assay | - | TMD8 (ABC-DLBCL) | 6.4 | [7] |

| Cell Proliferation Assay | - | REC-1 (MCL) | 3.1 | [7] |

| Phospho-BTK Inhibition Assay | Wild-Type BTK | Primary CLL cells | 1.1 | [10] |

Signaling Pathway and Experimental Workflows

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway and the point of inhibition by pirtobrutinib.

Caption: Pirtobrutinib inhibits BTK, blocking downstream signaling required for B-cell proliferation.

Experimental Workflow: In Vitro Kinase Inhibition Assay

This workflow outlines the general steps for determining the IC50 of pirtobrutinib against BTK in a radiometric assay.

Caption: Workflow for determining the in vitro inhibitory activity of pirtobrutinib against BTK.

Experimental Workflow: Cellular BTK Autophosphorylation Assay

This workflow describes the process of measuring the inhibition of BTK autophosphorylation in a cellular context.

Caption: Workflow for assessing the cellular inhibitory activity of pirtobrutinib on BTK.

Detailed Experimental Protocols

In Vitro BTK Kinase Inhibition Assay (Radiometric)

This protocol is a generalized procedure based on commonly used methods for determining kinase inhibition.

-

Reagent Preparation:

-

Prepare a stock solution of recombinant human BTK enzyme in a suitable kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT).

-

Prepare serial dilutions of pirtobrutinib in DMSO, followed by a final dilution in kinase buffer.

-

Prepare a substrate solution (e.g., poly(Glu, Tyr) peptide) in kinase buffer.

-

Prepare an ATP solution containing [γ-³³P]ATP at a concentration near the Kₘ for BTK.

-

-

Assay Procedure:

-

In a 96-well plate, add the BTK enzyme to each well.

-

Add the serially diluted pirtobrutinib or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the ATP/substrate mixture to each well.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer a portion of the reaction mixture onto a phosphocellulose filter mat.

-

Wash the filter mat extensively to remove unincorporated [γ-³³P]ATP.

-

Measure the incorporated radioactivity on the filter mat using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of kinase activity relative to the vehicle control for each pirtobrutinib concentration.

-

Plot the percentage of activity against the logarithm of the pirtobrutinib concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Cellular BTK Autophosphorylation Assay (Western Blot)

This protocol outlines a typical western blot procedure to assess the inhibition of BTK autophosphorylation in cells.

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HEK293 cells stably expressing BTK, or a B-cell lymphoma line like TMD8) under standard conditions.

-

Plate the cells and allow them to adhere or stabilize in culture.

-

Treat the cells with increasing concentrations of pirtobrutinib or DMSO (vehicle control) for a specified duration (e.g., 2 hours).

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation to remove cellular debris.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Normalize the protein concentrations of all samples.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated BTK (e.g., anti-phospho-BTK Y223) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for total BTK as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-BTK and total BTK using densitometry software.

-

Normalize the phospho-BTK signal to the total BTK signal for each sample.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the pirtobrutinib concentration.

-

Conclusion

Pirtobrutinib is a novel, highly selective, non-covalent BTK inhibitor with potent activity against both wild-type and C481-mutant BTK. Its unique reversible binding mechanism provides a significant advantage in overcoming resistance to covalent BTK inhibitors. The pharmacodynamic profile of pirtobrutinib, characterized by low nanomolar inhibitory concentrations in both enzymatic and cellular assays, underscores its potential as a valuable therapeutic option for patients with B-cell malignancies. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of pirtobrutinib and other novel kinase inhibitors.

References

- 1. drugs.com [drugs.com]

- 2. pharmacytimes.com [pharmacytimes.com]

- 3. lillyoncologypipeline.com [lillyoncologypipeline.com]

- 4. Pirtobrutinib - Wikipedia [en.wikipedia.org]

- 5. promega.com [promega.com]

- 6. What is the mechanism of Pirtobrutinib? [synapse.patsnap.com]

- 7. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ascopubs.org [ascopubs.org]

- 9. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to Initial Cytotoxicity Screening of a New Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

The assessment of cytotoxicity is a critical and indispensable step in the drug discovery and development process.[1] Initial cytotoxicity screening provides essential information about the potential of a new chemical entity (NCE) to cause harm to cells, thereby guiding a compound's progression through the development pipeline.[1][2] Early identification of cytotoxic liabilities can save considerable time and resources by enabling researchers to prioritize candidates with more favorable safety profiles.[1] This in-depth technical guide outlines the core principles, experimental methodologies, and data interpretation for the initial cytotoxicity screening of a new compound.

Core Principles of Cytotoxicity Screening

In vitro cytotoxicity assays are the cornerstone of early safety assessment, offering a rapid and cost-effective means to evaluate a compound's effect on cellular viability.[3] These assays measure various cellular parameters that indicate cell health, such as membrane integrity, metabolic activity, and the induction of programmed cell death (apoptosis).[4] The primary goal is to determine the concentration at which a compound elicits a toxic response, often expressed as the half-maximal inhibitory concentration (IC50).[4]

Experimental Workflow for Initial Cytotoxicity Screening

The initial screening process typically follows a standardized workflow to ensure reproducibility and comparability of results. This workflow involves cell line selection, compound preparation and treatment, incubation, and subsequent analysis using one or more cytotoxicity assays.

Caption: A generalized experimental workflow for in vitro cytotoxicity screening.

Key Experimental Protocols

A multi-parametric approach, utilizing assays that measure different aspects of cell health, is recommended to obtain a comprehensive cytotoxicity profile and avoid misleading results from single-parameter assays.[5][6]

MTT Assay: Assessment of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of living cells.[9]

Experimental Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[10]

-

Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[11]

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[8][11]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[9]

Lactate Dehydrogenase (LDH) Assay: Assessment of Membrane Integrity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[12][13] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis.[14]

Experimental Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.[15]

-

LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture.[16]

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[16]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[15] A reference wavelength of 680 nm is often used to subtract background absorbance.[16]

Apoptosis Assays: Detection of Programmed Cell Death

Apoptosis is a form of programmed cell death that is crucial for normal tissue development and homeostasis.[17] Many anti-cancer drugs induce apoptosis in tumor cells.[18] Key markers of apoptosis include the activation of caspases and the externalization of phosphatidylserine (PS) on the cell membrane.[19]

This assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[20]

Experimental Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells.

-

Incubation: Incubate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescent signal using a luminometer.

Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[21]

Experimental Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Cell Harvesting: Gently harvest the cells (both adherent and floating).

-

Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and a viability dye (e.g., propidium iodide, PI) to distinguish between apoptotic and necrotic cells.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Signaling Pathways in Apoptosis

Understanding the signaling pathways involved in apoptosis can provide insights into the mechanism of action of a cytotoxic compound. The two main pathways are the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of executioner caspases.[22]

References

- 1. In Vitro Cytotoxicity Assays [lnhlifesciences.org]

- 2. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 3. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. opentrons.com [opentrons.com]

- 5. Update on in vitro cytotoxicity assays for drug development | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. MTT (Assay protocol [protocols.io]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. LDH Cytotoxicity Assay [bio-protocol.org]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 21. Apoptosis Assays [sigmaaldrich.com]

- 22. geneglobe.qiagen.com [geneglobe.qiagen.com]

Methodological & Application

Application Note & Protocol: High-Throughput Kinase Activity Assay for Novel Inhibitor Screening

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular processes by catalyzing the transfer of a phosphate group from ATP to specific substrates.[1] Dysregulation of kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders, making them a prime target for therapeutic intervention.[1] The development of novel kinase inhibitors is a key focus in drug discovery. This application note provides a detailed protocol for a robust and high-throughput in vitro kinase activity assay designed to screen and characterize novel kinase inhibitors.

The described protocol is a fluorescence-based assay that measures the amount of ADP produced in the kinase reaction. This method is universal for all kinases that utilize ATP as a co-substrate and is amenable to high-throughput screening (HTS) formats.[2] The assay is based on the principle that the amount of ADP produced is directly proportional to the kinase activity.

Signaling Pathway

Protein kinases are central components of signaling pathways that regulate diverse cellular functions. A simplified generic kinase signaling pathway is depicted below. Activation of a cell surface receptor often leads to the activation of a cascade of downstream kinases, ultimately resulting in the phosphorylation of a target protein, which then elicits a cellular response. Novel inhibitors can be designed to block this phosphorylation step at a specific kinase in the pathway.

Caption: A generic kinase signaling cascade.

Experimental Workflow

The experimental workflow for the kinase activity assay is designed for efficiency and reproducibility, making it suitable for high-throughput screening of novel inhibitors. The process involves preparation of reagents, setting up the kinase reaction, stopping the reaction, and detecting the signal.

Caption: High-throughput kinase inhibitor screening workflow.

Protocol

This protocol describes an in vitro kinase assay using a fluorescence-based method to detect ADP formation. The assay is performed in a 384-well plate format.

Materials and Reagents:

-

Purified Kinase

-

Kinase Substrate (peptide or protein)

-

Adenosine 5'-triphosphate (ATP)

-

Novel Inhibitor compound

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ADP-Glo™ Kinase Assay Kit (or equivalent)

-

384-well white, flat-bottom plates

-

Multichannel pipettes or automated liquid handler

-

Plate reader capable of measuring luminescence

Experimental Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the novel inhibitor in 100% DMSO.

-

Create a serial dilution of the inhibitor in assay buffer. The final DMSO concentration in the assay should be kept below 1%.

-

Prepare the kinase, substrate, and ATP solutions in kinase assay buffer to the desired concentrations. The optimal concentrations of kinase and substrate, as well as the ATP concentration (often at the Km for ATP), should be determined empirically beforehand.[3][4]

-

-

Assay Setup (Final volume: 20 µL):

-

Add 5 µL of the novel inhibitor dilution or vehicle (assay buffer with DMSO) to the appropriate wells of a 384-well plate.

-

Add 5 µL of the kinase solution to all wells except the "no kinase" control wells. Add 5 µL of assay buffer to the "no kinase" control wells.

-

Add 5 µL of the substrate solution to all wells.

-

Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding to the kinase.

-

-

Kinase Reaction Initiation and Incubation:

-

Initiate the kinase reaction by adding 5 µL of the ATP solution to all wells.

-

Mix the plate gently on a plate shaker.

-

Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes). The reaction time should be within the linear range of the assay, which should be determined during assay development.

-

-

Signal Detection:

-

Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay Kit. This typically involves two steps:

-

Adding ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Adding Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to generate a luminescent signal.

-

-

Measure the luminescence on a plate reader.

-

Data Analysis:

-

Calculate Percent Inhibition: The percent inhibition for each inhibitor concentration is calculated using the following formula:

% Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_NoKinase) / (Signal_NoInhibitor - Signal_NoKinase))

-

Determine IC50 Value:

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the kinase activity.[5]

-

Data Presentation

The quantitative data from the kinase inhibitor screening should be summarized in a clear and structured table for easy comparison of the potency of different compounds.

| Compound ID | Target Kinase | IC50 (nM) | Hill Slope | R2 |

| Novel-Inhibitor-001 | Kinase A | 15.2 | 1.1 | 0.992 |

| Novel-Inhibitor-002 | Kinase A | 250.8 | 0.9 | 0.985 |

| Staurosporine (Control) | Kinase A | 5.6 | 1.0 | 0.998 |

Mechanism of Inhibition

Understanding the mechanism of action of a novel inhibitor is crucial for its development. Kinase inhibitors can be broadly classified as ATP-competitive or non-ATP-competitive. An ATP competition assay can be performed to determine the mechanism of inhibition.[6] This involves measuring the IC50 of the inhibitor at different ATP concentrations.

Caption: ATP-competitive vs. non-ATP-competitive inhibition.

For an ATP-competitive inhibitor, the IC50 value will increase as the ATP concentration increases. For a non-ATP-competitive inhibitor, the IC50 value will remain relatively constant regardless of the ATP concentration.

By following this detailed protocol and data analysis workflow, researchers can effectively screen and characterize novel kinase inhibitors, accelerating the drug discovery process.

References

- 1. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]

- 2. bellbrooklabs.com [bellbrooklabs.com]

- 3. reactionbiology.com [reactionbiology.com]

- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assayquant.com [assayquant.com]

- 6. Services | ATP Competition Assay | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]

Application Notes: A Researcher's Guide to Using Novel Kinase Inhibitors in Cell Culture

Introduction

Protein kinases are a crucial class of enzymes that regulate a vast number of cellular processes, including signal transduction, cell cycle progression, and metabolism.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[2][3] The development of small molecule kinase inhibitors has revolutionized treatment for various malignancies and other conditions.[4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of novel kinase inhibitors in a cell culture setting. The protocols outlined here cover the essential steps from initial inhibitor handling to the assessment of cellular activity and target engagement.

Section 1: Initial Inhibitor Preparation and Handling